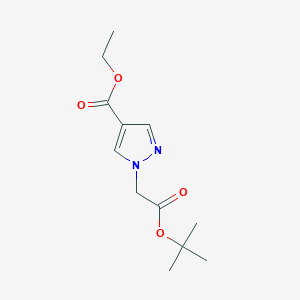
N-methyl-2-phenylcyclopropan-1-amine
Descripción general
Descripción
N-methyl-2-phenylcyclopropan-1-amine is a chemical compound with the molecular formula C10H13N. It is a member of the cyclopropane class, carrying amino and phenyl substituents at positions 1 and 2, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-phenylcyclopropan-1-amine can be achieved through several methods. One common approach involves the reaction of (1R, 2S)-2-phenylcyclopropan-1-amine mandelate with a corresponding dialdehyde in the presence of sodium triacetoxyborohydride (STAB) in dichloroethane. The mixture is stirred for 12 hours at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-2-phenylcyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.
Substitution: Substitution reactions can introduce different functional groups into the cyclopropane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-2-phenylcyclopropanecarboxamide, while reduction can produce N-methyl-2-phenylcyclopropane .
Aplicaciones Científicas De Investigación
N-methyl-2-phenylcyclopropan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neuropharmacology.
Mecanismo De Acción
The mechanism of action of N-methyl-2-phenylcyclopropan-1-amine involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of lysine-specific demethylase 1 (LSD1), a key enzyme involved in the regulation of gene expression. The compound binds to the active site of LSD1, preventing the demethylation of histone proteins and thereby modulating gene expression .
Comparación Con Compuestos Similares
N-methyl-2-phenylcyclopropan-1-amine can be compared with other similar compounds, such as:
N-methyl-2-phenylpropan-1-amine (phenpromethamine): Both compounds have similar structural features but differ in their specific chemical properties and biological activities.
2-phenylpropan-1-amine (β-methylphenylethylamine, BMPEA): This compound is another structural analog with distinct mass spectrometric properties.
Tranylcypromine: A well-known monoamine oxidase inhibitor with a similar cyclopropane structure, used in the treatment of major depressive disorder.
Propiedades
IUPAC Name |
N-methyl-2-phenylcyclopropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-11-10-7-9(10)8-5-3-2-4-6-8/h2-6,9-11H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNGEXCJXPQCPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![ethyl 3-(4-bromophenyl)-7-[(1-ethoxy-1-oxopropan-2-yl)oxy]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B3274582.png)

![4-Piperidinecarboxylic acid, 4-[(3-methoxyphenyl)amino]-1-(phenylmethyl)-](/img/structure/B3274586.png)


![3-(Propan-2-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3274602.png)


![4-Benzyl-4,7-diazaspiro[2.5]octane](/img/structure/B3274623.png)

